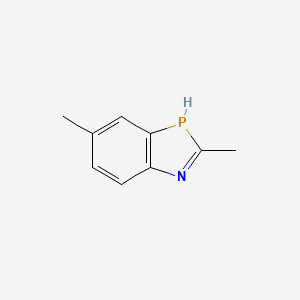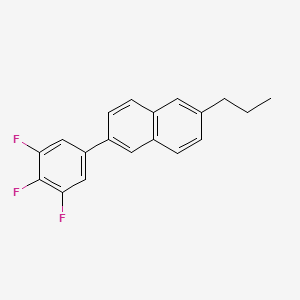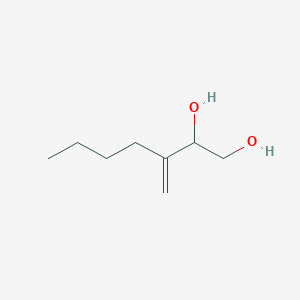
1,3-Benzoxathiole-4,7-dione, 5-hydroxy-2-imino-6-undecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzoxathiole-4,7-dione, 5-hydroxy-2-imino-6-undecyl- is a complex organic compound that belongs to the class of benzoxathioles This compound is characterized by its unique structure, which includes a benzoxathiole ring system substituted with hydroxy, imino, and undecyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzoxathiole-4,7-dione, 5-hydroxy-2-imino-6-undecyl- typically involves the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate or thiourea. The reactions with thiourea in ethanol in the presence of hydrochloric acid generally yield the highest amounts of the desired product . The reaction conditions can vary, but common methods include:
Method A: Reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate in glacial acetic acid.
Method B: Reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with thiourea in acetic acid.
Method C: Reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with thiourea in ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzoxathiole-4,7-dione, 5-hydroxy-2-imino-6-undecyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imino group to form amines.
Substitution: The hydroxy and imino groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxathioles, which can exhibit different chemical and biological properties.
Aplicaciones Científicas De Investigación
1,3-Benzoxathiole-4,7-dione, 5-hydroxy-2-imino-6-undecyl- has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound has shown potential as an antioxidant, antiviral, antibacterial, and antifungal agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1,3-Benzoxathiole-4,7-dione, 5-hydroxy-2-imino-6-undecyl- involves its interaction with various molecular targets and pathways. The compound’s hydroxy and imino groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, its benzoxathiole ring system can interact with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzoxathiol-2-one: Similar in structure but lacks the hydroxy, imino, and undecyl groups.
1,3-Benzoxathiol-2-thione: Contains a thione group instead of a dione group.
1,3-Benzoxathiol-2-amine: Features an amine group instead of an imino group.
Uniqueness
1,3-Benzoxathiole-4,7-dione, 5-hydroxy-2-imino-6-undecyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, imino, and undecyl groups makes it a versatile compound for various applications.
Propiedades
Número CAS |
185418-49-9 |
|---|---|
Fórmula molecular |
C18H25NO4S |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
5-hydroxy-2-imino-6-undecyl-1,3-benzoxathiole-4,7-dione |
InChI |
InChI=1S/C18H25NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13(20)15(22)17-16(14(12)21)23-18(19)24-17/h19-20H,2-11H2,1H3 |
Clave InChI |
FTHHQHGFNQTQPQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1=C(C(=O)C2=C(C1=O)OC(=N)S2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid](/img/structure/B14248235.png)
![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
![1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine](/img/structure/B14248244.png)
![Bicyclo[2.2.2]oct-2-yne](/img/structure/B14248245.png)
![9-(1,4-Dihydroxynaphthalen-2-yl)-9lambda~5~-phosphabicyclo[4.2.1]nonan-9-one](/img/structure/B14248251.png)
![{2-[(2-Oxo-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride](/img/structure/B14248271.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14248278.png)

![2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide](/img/structure/B14248299.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14248300.png)

![Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate](/img/structure/B14248304.png)

![1-Azabicyclo[3.3.1]nona-3,5-diene](/img/structure/B14248314.png)
